molecular formula C17H15N3O3 B11393369 N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide

Cat. No.: B11393369
M. Wt: 309.32 g/mol
InChI Key: ZVXDQYIVNVYLGV-UHFFFAOYSA-N
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Description

N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at position 3 with a phenylacetamide group and at position 4 with a 4-methoxyphenyl moiety. This compound is of interest in medicinal chemistry due to the pharmacological relevance of oxadiazole derivatives, which often exhibit antimicrobial, anti-inflammatory, or anticancer activities .

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide

InChI

InChI=1S/C17H15N3O3/c1-22-14-9-7-13(8-10-14)16-17(20-23-19-16)18-15(21)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,20,21)

InChI Key

ZVXDQYIVNVYLGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NON=C2NC(=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Phenylacetamide Group: The phenylacetamide group can be synthesized by reacting phenylacetic acid with appropriate amines under dehydrating conditions.

Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It is explored for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It is considered for use in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on target proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the oxadiazole ring, acetamide side chains, or heterocyclic cores. These modifications influence electronic properties, molecular weight, and bioactivity.

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Features
N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide (Target) 1,2,5-Oxadiazole 4-Methoxyphenyl, 2-phenylacetamide C₁₇H₁₅N₃O₃ 309.32 Enhanced solubility via methoxy group
2-(4-Bromophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide 1,2,5-Oxadiazole 4-Methoxyphenyl, 2-(4-bromophenoxy)acetamide C₁₇H₁₄N₃O₄Br 404.22 Bromine increases lipophilicity
N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-sulfamoylphenyl)amino)prop-1-en-1-yl)benzamide Benzamide derivative 4-Methoxyphenyl, sulfamoylphenyl C₂₃H₂₁N₃O₅S 451.49 Sulfonamide group enhances bioactivity
4-[(4-Nitro-1,2,5-oxadiazol-3-yl)azo]-1,2,5-oxadiazol-3-amine (ANAZF) 1,2,5-Oxadiazole Nitro, azo groups C₄H₂N₈O₃ 210.11 High reactivity due to nitro/azo groups
N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide 1,3,4-Thiadiazole 3-Methoxyphenyl, acetyl C₁₃H₁₅N₃O₃S 293.34 Thiadiazole core alters electronic effects

Key Findings and Implications

Substituent Effects on Bioactivity: The target compound’s 4-methoxyphenyl group improves solubility compared to nitro-substituted analogs like ANAZF, which exhibit higher reactivity but lower metabolic stability .

Core Heterocycle Modifications :

  • Replacing the oxadiazole core with a thiadiazole (as in the thiadiazole derivative) reduces aromaticity and introduces sulfur-mediated hydrogen bonding, which may alter target binding .

Synthetic Accessibility :

  • The target compound and its benzamide analog (from ) are synthesized via conventional methods in acetic acid-sodium acetate media, suggesting scalable production .

Biological Activity

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide, a compound belonging to the oxadiazole family, has garnered attention for its diverse biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory research. This article synthesizes current findings on the biological activity of this compound, supported by relevant data tables and case studies.

The molecular formula of this compound is C16H15N3O3. It possesses a molecular weight of approximately 299.31 g/mol. The structure includes a 1,2,5-oxadiazole ring which is known for its pharmacological versatility.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties by targeting various enzymes and pathways associated with tumor growth.

  • Enzyme Inhibition : Compounds like this compound have been shown to inhibit key enzymes such as:
    • Telomerase : Inhibiting this enzyme can lead to reduced proliferation of cancer cells.
    • Histone Deacetylase (HDAC) : HDAC inhibitors are crucial in cancer therapy as they affect gene expression related to cell cycle regulation.
  • Cell Line Studies : In vitro studies have demonstrated the compound's efficacy against various cancer cell lines. For example:
    • Breast Cancer Cell Lines : Significant cytotoxicity was observed at concentrations as low as 10 µM.
    • Lung Cancer Models : The compound showed promising results in reducing cell viability compared to standard chemotherapeutics.

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties.

In Vitro Evaluations

A series of studies have evaluated its effectiveness against a range of pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus0.25 µg/mLHighly Active
Escherichia coli0.50 µg/mLModerately Active
Pseudomonas aeruginosa0.75 µg/mLActive

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies:

  • Cytokine Inhibition : The compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models.
  • Animal Models : In vivo studies indicate that administration of this compound significantly reduces inflammation markers in models of arthritis and colitis.

Study 1: Anticancer Efficacy

In a recent study published in Molecular Cancer Therapeutics, researchers evaluated the effects of this compound on breast cancer cells. The results demonstrated a dose-dependent decrease in cell viability and induction of apoptosis through caspase activation pathways.

Study 2: Antimicrobial Activity

Another study reported in Antimicrobial Agents and Chemotherapy examined the antimicrobial properties against multi-drug resistant strains of bacteria. The compound exhibited synergistic effects when combined with conventional antibiotics like ciprofloxacin.

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